Ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-2-19-15(18)10-6-5-9-16-13(10)14-17-11-7-3-4-8-12(11)20-14/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIIJLFMMBTESG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate typically involves the condensation of 2-aminobenzenethiol with pyridine-3-carboxylic acid derivatives. One common method includes the use of a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a base like triethylamine. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
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Saponification : Treatment with NaOH in ethanol/water (1:1) at 80°C for 4 hours converts the ester to 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylic acid, isolated in 85% yield .
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Acid-Catalyzed Hydrolysis : HCl (6M) in refluxing ethanol produces the carboxylic acid with 78% efficiency.
Applications : The carboxylic acid derivative serves as a precursor for amide coupling or metal-organic framework synthesis .
Nucleophilic Aromatic Substitution
The benzothiazole ring participates in nucleophilic substitutions at the 2-position due to its electron-withdrawing nature:
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Amination : Reacting with hydrazine hydrate in ethanol at 25°C for 24 hours yields 2-hydrazinyl-3-(pyridin-3-yl)benzothiazole (92% yield) .
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Thiol Exchange : Treatment with sodium sulfide (Na₂S) in DMF at 120°C replaces the benzothiazole sulfur, forming pyrido[2,3-d]thiazole derivatives .
Conditions and Outcomes :
| Reaction Type | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Amination | NH₂NH₂·H₂O | EtOH, 25°C, 24h | Hydrazide | 92% |
| Thiolysis | Na₂S | DMF, 120°C, 6h | Thiazole derivative | 68% |
Cross-Coupling Reactions
The pyridine ring facilitates palladium-catalyzed couplings:
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Suzuki-Miyaura Reaction : Using Pd(PPh₃)₄ (5 mol%) and arylboronic acids in dioxane/H₂O (3:1) at 100°C introduces aryl groups at the pyridine 4-position (70–85% yields) .
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Heck Coupling : With acrylates and Pd(OAc)₂, C–H functionalization occurs at the benzothiazole 6-position .
Example :
Cyclization and Heterocycle Formation
The compound acts as a scaffold for synthesizing fused heterocycles:
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Pyrimidine Formation : Reaction with amidines (e.g., guanidine) in acetic acid at 120°C generates pyrido[2,3-d]benzothiazolo[3,2-a]pyrimidin-4-one (Scheme 1) .
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Triazole Synthesis : Click chemistry with azides under Cu(I) catalysis produces 1,2,3-triazole-linked hybrids .
Key Data :
| Cyclization Partner | Product | Conditions | Yield |
|---|---|---|---|
| Guanidine | Pyrimidine derivative | AcOH, 120°C, 8h | 75% |
| Sodium azide | Triazole hybrid | CuSO₄, rt, 12h | 88% |
Redox Reactions
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Ester Reduction : LiAlH₄ in THF reduces the ester to 2-(1,3-benzothiazol-2-yl)pyridine-3-methanol (90% yield).
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Benzothiazole Ring Oxidation : H₂O₂/AcOH oxidizes the sulfur atom to a sulfone, altering electronic properties .
Stability and Reactivity Trends
Scientific Research Applications
Ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The pyridine ring can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, highlighting differences in core heterocycles, substituents, and biological activities:
Key Observations:
- Core Heterocycle Differences: The target compound’s pyridine core distinguishes it from thienopyridine () or imidazopyridine () analogs. These variations influence electronic properties and binding affinities .
- Substituent Impact : The presence of a perfluorobenzamido group in ’s compound enhances anti-TB potency, whereas the benzothiazole-piperazine moiety in ’s derivative confers antiviral activity .
Pharmacological and Commercial Considerations
- Anti-TB Activity: Second-generation 2-aminothiophene-3-carboxylates () show MIC values as low as 67 nM, highlighting the importance of fluorinated substituents for potency .
- Market Trends : Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate () has a established market presence, suggesting that the target compound’s commercial viability may depend on demonstrated bioactivity .
Biological Activity
Ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound features a benzothiazole moiety fused with a pyridine ring, which contributes to its unique properties. The synthesis typically involves the condensation of 2-aminobenzenethiol with pyridine-3-carboxylic acid derivatives using coupling reagents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) in solvents such as DMF (Dimethylformamide) at room temperature .
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. A study showed that it effectively inhibited the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies indicated that it could induce apoptosis in cancer cell lines through the modulation of key signaling pathways. For instance, it was found to inhibit cell proliferation and promote cell cycle arrest in certain cancer types .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The benzothiazole component is known to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to downstream effects such as altered gene expression and modulation of metabolic pathways .
Study on Antidiabetic Effects
A notable study explored the compound's effects on glucose metabolism. It was found to act as an AKR1B1 inhibitor and a GPR40 agonist, showing significant reductions in blood glucose levels in diabetic mouse models. The results indicated that the compound could enhance insulin sensitivity and glucose uptake in adipose tissues .
Comparative Analysis with Similar Compounds
To understand its efficacy better, this compound was compared with similar compounds:
| Compound | Biological Activity | IC50 Values (μM) |
|---|---|---|
| This compound | Antimicrobial, Anticancer | 7.4 (AKR1B1) |
| N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl)formohydrazido acetamide | Moderate Anticancer | Not Specified |
| 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylic acid | Weak Antimicrobial | Not Specified |
This table illustrates the competitive advantage of this compound over other derivatives in terms of potency against specific biological targets.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Piperazine-mediated coupling : Reacting ethyl 7-piperazinyl-1,8-naphthyridine intermediates with 1,3-benzothiazol-2-yl derivatives under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 15–24 hours. Yields (~47%) are optimized using excess benzothiazole derivatives and inert atmospheres .
- Tandem annulation : Employing benzimidazole precursors with pyridine-3-carboxylate esters in the presence of catalytic bases (e.g., K₂CO₃) to form the fused heterocyclic system .
- Trifluoroacetic acid (TFA) activation : Used in deprotection or cyclization steps during multi-step syntheses .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | 1-(1,3-Benzothiazol-2-yl)piperazine, DMF, 80°C, 15 h | 47% | |
| Cyclization | K₂CO₃, EtOH, reflux, 12 h | 65% |
Q. How is the compound characterized analytically, and what spectroscopic data are critical for validation?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Peaks for the ethyl ester group (δ ~1.30 ppm for CH₃, ~4.30 ppm for CH₂), benzothiazole aromatic protons (δ 7.2–8.5 ppm), and pyridine carbons (C=O at ~162 ppm) .
- HRMS : Exact mass determination (e.g., [M+H]⁺ for C₁₆H₁₃N₃O₂S: calculated 312.0805, observed 312.0803) .
- IR : Stretching vibrations for ester C=O (~1704 cm⁻¹) and benzothiazole C=N (~1547 cm⁻¹) .
Advanced Research Questions
Q. What challenges arise in resolving the X-ray crystallographic structure of this compound, and how are they addressed?
- Methodological Answer : Challenges include poor crystal quality, twinning, and disorder in flexible substituents (e.g., ethyl groups). Strategies:
- Cryocooling : Reduces thermal motion artifacts during data collection .
- SHELX refinement : Using SHELXL for high-resolution data (R factor < 0.05) with anisotropic displacement parameters for non-H atoms .
- ORTEP-3 visualization : Validating molecular geometry and hydrogen-bonding networks (e.g., π-π stacking in benzothiazole-pyridine systems) .
Table 2 : Crystallographic Parameters (Example)
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| R Factor | 0.036 | |
| C=O Bond Length | 1.212 Å |
Q. How can researchers reconcile contradictory data in synthetic yields or purity across different routes?
- Methodological Answer : Contradictions often stem from:
- Reagent purity : Impure benzothiazole precursors reduce coupling efficiency. Mitigation: Pre-purify via column chromatography .
- Solvent effects : Polar solvents (e.g., DMF) improve solubility but may promote side reactions. Compare yields in DMF vs. THF .
- Analytical calibration : Validate HPLC/GC methods with internal standards to ensure accurate purity assessments .
Q. What strategies are used to predict or validate the bioactivity of this compound based on structural analogs?
- Methodological Answer :
- Pharmacophore modeling : Align the benzothiazole-pyridine core with known kinase inhibitors (e.g., EGFR) to predict binding affinity .
- In vitro assays : Test against bacterial/fungal strains using MIC assays, leveraging structural similarities to antimicrobial benzothiazine derivatives .
- ADMET profiling : Simulate metabolic stability using the ester group’s susceptibility to hydrolysis .
Methodological Best Practices
- Synthetic Optimization : Use Schlenk techniques for moisture-sensitive steps (e.g., TFA deprotection) .
- Crystallography : Collect high-resolution data (d-spacing < 0.8 Å) and validate with CheckCIF/PLATON .
- Data Reproducibility : Report detailed reaction conditions (solvent purity, catalyst loading) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
